![molecular formula C14H29N3 B1426922 Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine CAS No. 1375471-87-6](/img/structure/B1426922.png)
Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine
Descripción general
Descripción
Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine: is a complex organic compound with the molecular formula C14H29N3 and a molecular weight of 239.4 g/mol . This compound is characterized by its unique structure, which includes two piperidine rings and a methyl group attached to an ethylamine chain. It is primarily used in research and development within the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine typically involves the following steps:
Formation of the Piperidine Rings: The initial step involves the formation of the piperidine rings. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methyl Group: The next step involves the methylation of one of the piperidine rings. This can be done using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Attachment of the Ethylamine Chain: The final step involves the attachment of the ethylamine chain to the piperidine rings.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically results in the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: It has potential applications in drug discovery and development. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.
Molecular Targets and Pathways
Receptors: The compound can bind to specific receptors on the surface of cells, leading to changes in cell signaling pathways.
Enzymes: It can inhibit or activate enzymes, leading to changes in metabolic pathways.
Ion Channels: The compound can modulate the activity of ion channels, affecting the flow of ions across cell membranes.
Comparación Con Compuestos Similares
Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar structure but lacks the ethylamine chain.
4-Piperidinemethanol: This compound has a hydroxyl group instead of the ethylamine chain.
1-Methyl-4-piperazinopiperidine: This compound has a piperazine ring instead of the second piperidine ring.
Uniqueness
The uniqueness of this compound lies in its dual piperidine ring structure and the presence of the ethylamine chain. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
N-methyl-2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3/c1-15-8-3-13-4-11-17(12-5-13)14-6-9-16(2)10-7-14/h13-15H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIUAGQVRUHXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCN(CC1)C2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


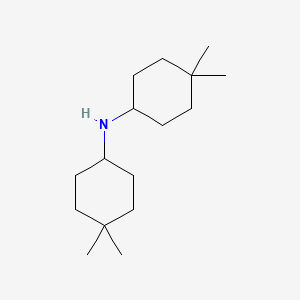

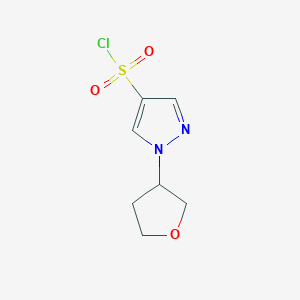


![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)

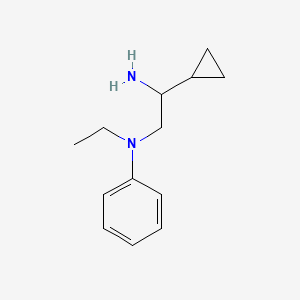

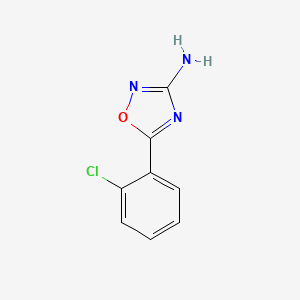
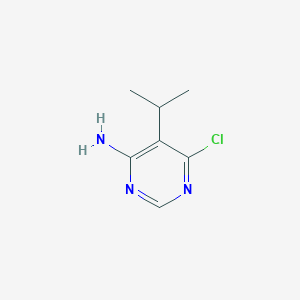


![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)
